molecular formula C15H13Cl2N3OS B12730367 Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- CAS No. 88570-88-1

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl-

Cat. No.: B12730367
CAS No.: 88570-88-1
M. Wt: 354.3 g/mol
InChI Key: VVKCFHFNEMHXMM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The chloro and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core imidazo[1,2-a]pyridine structure but differ in their substituents.

    Thienyl-containing compounds: Compounds with thienyl groups exhibit similar reactivity and applications.

Uniqueness

Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88570-88-1

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C15H13Cl2N3OS/c1-19(2)14(21)7-10-15(11-4-5-12(17)22-11)18-13-6-3-9(16)8-20(10)13/h3-6,8H,7H2,1-2H3

InChI Key

VVKCFHFNEMHXMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(S3)Cl

Origin of Product

United States

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